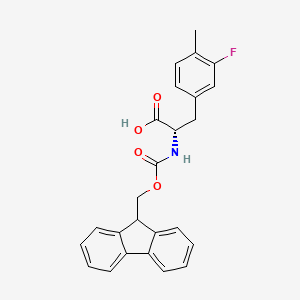

N-Fmoc-3-fluoro-4-methyl-L-phenylalanine

Description

N-Fmoc-3-fluoro-4-methyl-L-phenylalanine is a fluorinated and methylated derivative of phenylalanine, protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is critical in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, which allows selective deprotection under mild basic conditions. The 3-fluoro and 4-methyl substituents on the aromatic ring modulate steric, electronic, and hydrophobic properties, influencing peptide stability, binding affinity, and pharmacokinetics in therapeutic applications .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-15-10-11-16(12-22(15)26)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBGBSIOVPGUPX-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc Protection of L-Phenylalanine Derivatives

The Fmoc (fluorenylmethyloxycarbonyl) group is introduced early to protect the α-amino group during subsequent reactions. A typical protocol involves:

-

Reacting L-phenylalanine with Fmoc-Cl in a dioxane/water mixture (1:1) at 0–5°C.

-

Maintaining a pH of 8–9 using sodium bicarbonate to ensure efficient coupling.

Example Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Fmoc-Cl (1.2 eq) | Dioxane/H₂O | 0–5°C | 2 h | 85–92% |

This step achieves >95% protection efficiency, as confirmed by HPLC.

Direct Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are employed for regioselective fluorination. For 3-fluoro substitution:

-

The methyl group at the 4-position is introduced first to direct electrophilic attack to the 3-position via steric and electronic effects .

Optimized Protocol:

-

Methylation: Treat 4-hydroxy-L-phenylalanine with methyl iodide (CH₃I) in DMF using K₂CO₃ as a base (60°C, 6 h).

-

Fluorination: React with NFSI (1.5 eq) in acetonitrile at 80°C for 12 h.

Outcome:

Transition-Metal-Mediated Coupling

Palladium-catalyzed cross-coupling reactions enable precise functionalization. The Suzuki-Miyaura reaction links pre-fluorinated aryl boronic acids to the amino acid backbone:

Procedure:

Asymmetric Hydrogenation for Stereochemical Control

Chiral auxiliaries or catalysts ensure retention of the L-configuration. The Me-BoPhoz ligand with Rh(I) achieves high enantioselectivity:

Hydrogenation Conditions:

| Substrate | Catalyst | Pressure | Time | ee |

|---|---|---|---|---|

| α-Amidocinnamate | Rh/(R,R)-Me-BoPhoz | 50 psi | 24 h | 94% |

Post-hydrogenation, enzymatic hydrolysis using acylase I raises ee to >99.5%.

Case Studies and Methodological Variations

Erlenmeyer Azalactone Method

This classical approach constructs the phenylalanine backbone from azalactones:

-

Condense 3-fluoro-4-methylbenzaldehyde with acetylglycine and acetic anhydride to form azalactone 56 .

-

Hydrolyze 56 to α,β-unsaturated ketone 57 .

-

Catalytic hydrogenation yields racemic 3-fluoro-4-methylphenylalanine 58 .

-

Enzymatic resolution with Bacillus sp. protease separates enantiomers (>99.5% ee).

Advantages:

-

High scalability (up to 100 g batches).

-

Cost-effective for industrial applications.

Solid-Phase Peptide Synthesis (SPPS) Integration

In SPPS, the Fmoc group is temporarily removed using 20% piperidine/DMF , enabling sequential amino acid coupling:

Microwave-Assisted Synthesis:

-

Deprotection: 20% piperidine/DMF at 70°C for 1 min.

-

Coupling: HATU/DIEA activation in DMF (6 mL/min flow rate).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | ee | Scalability |

|---|---|---|---|---|

| Erlenmeyer Azalactone | Azalactone formation, hydrolysis | 70% | >99.5% | High |

| Suzuki Coupling | Pd-mediated cross-coupling | 65% | 98% | Moderate |

| SPPS | Microwave-assisted deprotection | 34–43% | 94% | Low |

The Erlenmeyer method offers superior enantiomeric purity, while SPPS is optimal for research-scale peptide modifications .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-fluoro-4-methyl-L-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions on the aromatic ring.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields 3-fluoro-4-methyl-L-phenylalanine.

Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

N-Fmoc-3-fluoro-4-methyl-L-phenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides with defined sequences and structures. The incorporation of fluorinated amino acids like this compound can enhance the biological properties of the resulting peptides, such as stability and binding affinity to target proteins.

Mechanism of Action

The mechanism involves the selective removal of the Fmoc group under basic conditions (commonly using piperidine in dimethylformamide), which exposes the amino group for subsequent coupling reactions with other amino acids. The presence of the fluorine atom can influence the reactivity and conformation of the peptide, potentially leading to enhanced biological activity.

Drug Development

Pharmacological Properties

The unique structure of this compound contributes to improved pharmacological properties in drug candidates. Studies indicate that fluorinated amino acids can increase lipophilicity and hydrophobic interactions, which are critical for enhancing binding affinity to biological targets such as receptors and enzymes.

Case Study: Binding Affinity Studies

Research has demonstrated that peptides incorporating this compound exhibit significantly higher binding affinities to specific receptors compared to their non-fluorinated counterparts. For example, analogs containing fluorinated phenylalanines showed enhanced interactions with the Ste2p receptor in yeast models, indicating potential applications in receptor-targeted therapies .

Biomaterials Development

Hydrogels and Bioconjugation

this compound is also utilized in the development of biomaterials such as hydrogels. These materials are essential for tissue engineering and regenerative medicine due to their biocompatibility and ability to mimic natural extracellular matrix properties. The Fmoc group facilitates selective modifications necessary for creating bioconjugates used in targeted drug delivery systems .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and other related compounds:

| Compound Name | Fluorination Position | Methyl Group Position | Unique Biological Activity |

|---|---|---|---|

| N-Fmoc-3-fluoro-L-phenylalanine | 3 | None | Enhanced receptor binding |

| N-Fmoc-2-fluoro-L-phenylalanine | 2 | None | Increased lipophilicity |

| N-Fmoc-a-methyl-L-phenylalanine | None | Alpha | Improved hydrophobic interactions |

| N-Fmoc-2-fluoro-4-methyl-L-Phe | 2 | 4 | Different pharmacological profile |

This compound exhibits several notable biological activities:

- Enhanced Binding Affinity : The fluorine atom significantly alters binding properties, leading to increased interaction with biological targets.

- Stability and Conformational Dynamics : Incorporation of this compound stabilizes peptide structures, influencing their conformational dynamics essential for biological function.

- Resistance to Metabolism : Fluorinated compounds often demonstrate improved resistance to metabolic degradation by cytochrome P450 enzymes, enhancing bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-Fmoc-3-fluoro-4-methyl-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The fluorine and methyl groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

N-Fmoc-4-fluoro-L-phenylalanine (Fmoc-Phe(4-F)-OH)

- Substituents : Single fluorine atom at the 4-position.

- Molecular Weight : 405.41 g/mol .

- Key Differences: The absence of a methyl group reduces steric bulk compared to the target compound.

- Applications : Used in peptide-based drug design for its metabolic stability and resistance to enzymatic degradation .

N-Fmoc-3-chloro-L-phenylalanine (Fmoc-Phe(3-Cl)-OH)

- Substituents : Chlorine at the 3-position.

- Molecular Weight : 421.88 g/mol .

- Key Differences : Chlorine’s larger atomic radius increases steric hindrance and lipophilicity compared to fluorine. The 3-position substitution may alter peptide folding dynamics.

- Applications : Common in antimicrobial peptide design due to chlorine’s hydrophobic and polarizable properties .

N-Fmoc-4-chloro-L-phenylalanine

Methyl and Methoxy Derivatives

N-Fmoc-4-methyl-L-phenylalanine

- Substituents : Methyl group at the 4-position.

- Molecular Weight : ~401.45 g/mol (estimated).

- Key Differences : Lacks fluorine, reducing electronic effects but increasing hydrophobicity. Useful for enhancing membrane permeability in cell-penetrating peptides.

N-Fmoc-4-methoxy-L-phenylalanine

Polyhalogenated and Biphenyl Derivatives

N-Fmoc-3-bromo-5-fluoro-L-phenylalanine

- Substituents : Bromine (3-position) and fluorine (5-position).

- Molecular Weight : 484.31 g/mol .

- Key Differences : Bromine’s size and polarizability introduce significant steric and electronic perturbations. The dual halogenation may be exploited in radiopharmaceuticals or heavy-atom derivatives for crystallography .

Fmoc-4-(3-fluorophenyl)-L-phenylalanine

Electron-Withdrawing Group Derivatives

N-Fmoc-4-nitro-L-phenylalanine (Fmoc-Phe(4-NO₂)-OH)

- Substituents : Nitro group at the 4-position.

- Molecular Weight : 432.42 g/mol .

- Key Differences : The nitro group is strongly electron-withdrawing, reducing aromatic ring reactivity in electrophilic substitutions. Often used as a precursor for reduced amine functionalities .

Fmoc-L-4-trifluoromethylphenylalanine

Comparative Data Table

Research Findings and Trends

- Fluorine vs. Chlorine : Fluorinated derivatives generally exhibit better metabolic stability than chlorinated analogs due to stronger C-F bonds, but chlorinated compounds offer higher lipophilicity for membrane interactions .

- Methyl Groups : The 4-methyl group in the target compound enhances hydrophobicity without significantly increasing steric bulk, making it ideal for peptides requiring both solubility and target binding .

- Biphenyl Systems : Compounds like Fmoc-4-(3-fluorophenyl)-L-phenylalanine are gaining traction in oncology for targeting protein-protein interaction interfaces .

Biological Activity

N-Fmoc-3-fluoro-4-methyl-L-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, widely used in peptide synthesis and drug development due to its unique chemical properties. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C24H22FNO4

- Molecular Weight : Approximately 419.44 g/mol

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for peptide synthesis as it protects the amino group during reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enhanced Binding Affinity : The fluorine atom can significantly alter the binding properties of peptides. Studies suggest that fluorinated amino acids exhibit increased lipophilicity and hydrophobic interactions, enhancing their binding affinity to biological targets such as receptors and enzymes .

- Stability and Conformational Dynamics : The incorporation of fluorinated amino acids can stabilize peptide structures and influence their conformational dynamics, which is critical for proper biological function .

- Resistance to Metabolism : Fluorinated compounds often demonstrate improved resistance to metabolic degradation by cytochrome P450 enzymes, leading to enhanced bioavailability and therapeutic efficacy .

Applications in Research

This compound is utilized in various fields:

- Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptides with specific functionalities .

- Drug Development : The compound's unique structure enhances the pharmacological properties of peptide-based drugs, making it valuable in developing new therapeutics .

- Bioconjugation : The Fmoc group facilitates selective modifications essential for creating bioconjugates used in targeted drug delivery systems .

Case Study 1: Binding Affinity Studies

Research conducted on the binding affinities of fluorinated phenylalanine analogs demonstrated that this compound exhibited significantly higher binding to specific receptors compared to non-fluorinated counterparts. For instance, analogs with fluorinated phenylalanines showed enhanced interactions with the Ste2p receptor in yeast models, indicating potential applications in receptor-targeted therapies .

Case Study 2: Pharmacokinetic Improvements

A study on the pharmacokinetics of fluorinated peptides revealed that compounds incorporating this compound displayed improved oral bioavailability and stability compared to traditional peptides. This enhancement was attributed to the compound's increased hydrophobicity and reduced susceptibility to enzymatic degradation .

Comparative Analysis

The following table summarizes key differences between this compound and other related compounds:

| Compound Name | Fluorination Position | Methyl Group Position | Unique Biological Activity |

|---|---|---|---|

| N-Fmoc-3-fluoro-L-phenylalanine | 3 | None | Enhanced receptor binding |

| N-Fmoc-2-fluoro-L-phenylalanine | 2 | None | Increased lipophilicity |

| N-Fmoc-a-methyl-L-phenylalanine | None | Alpha | Improved hydrophobic interactions |

| N-Fmoc-2-fluoro-4-methyl-L-Phe | 2 | 4 | Different pharmacological profile |

Q & A

Q. How is this compound utilized in developing supramolecular biomaterials?

- Methodological Answer : The fluorine and methyl groups enhance π-π stacking and hydrophobic interactions, promoting self-assembly into hydrogels. Researchers characterize material properties via:

- Rheology : Measure storage/loss moduli.

- TEM/AFM : Visualize nanofiber morphology.

- Fluorescence Spectroscopy : Probe aromatic stacking efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.